Bienvenue dans la boutique en ligne BenchChem!

1-(1,9-Diazaspiro[5.5]undecan-1-yl)ethanone

dihydroorotase inhibition pyrimidine biosynthesis enzyme assay

1-(1,9-Diazaspiro[5.5]undecan-1-yl)ethanone (CAS 1268519-81-8, molecular formula C₁₁H₂₀N₂O, molecular weight 196.29 Da) is an N-acetylated derivative of the 1,9-diazaspiro[5.5]undecane privileged scaffold. This spirocyclic compound features a rigid three-dimensional framework composed of two six-membered piperidine rings sharing a single quaternary carbon, with nitrogen atoms at positions 1 and 9, and an acetyl substituent exclusively at the N-1 position.

Molecular Formula C11H20N2O
Molecular Weight 196.29 g/mol
Cat. No. B7967537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,9-Diazaspiro[5.5]undecan-1-yl)ethanone
Molecular FormulaC11H20N2O
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCCC12CCNCC2
InChIInChI=1S/C11H20N2O/c1-10(14)13-9-3-2-4-11(13)5-7-12-8-6-11/h12H,2-9H2,1H3
InChIKeyVBNKSGSZCQBBQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,9-Diazaspiro[5.5]undecan-1-yl)ethanone – Spirocyclic Building Block Identity, Physicochemical Profile, and Procurement Fundamentals


1-(1,9-Diazaspiro[5.5]undecan-1-yl)ethanone (CAS 1268519-81-8, molecular formula C₁₁H₂₀N₂O, molecular weight 196.29 Da) is an N-acetylated derivative of the 1,9-diazaspiro[5.5]undecane privileged scaffold [1]. This spirocyclic compound features a rigid three-dimensional framework composed of two six-membered piperidine rings sharing a single quaternary carbon, with nitrogen atoms at positions 1 and 9, and an acetyl substituent exclusively at the N-1 position [2]. The 1,9-diazaspiro[5.5]undecane scaffold has been recognized as a privileged heterocycle with documented biological activities spanning obesity, pain, immune system disorders, cell signaling, cardiovascular, and psychotic disorders [2]. Its specific substitution pattern distinguishes it from the more extensively studied 2-carbonyl derivatives, creating a differentiated chemical space for lead optimization and library design [1].

Why 1-(1,9-Diazaspiro[5.5]undecan-1-yl)ethanone Cannot Be Interchanged with Regioisomeric or Heteroatom-Substituted Analogs


The biological and physicochemical properties of diazaspiro[5.5]undecane derivatives are exquisitely sensitive to the precise positioning of nitrogen atoms within the spirocyclic framework and the specific site of acetyl substitution [1]. A shift in nitrogen placement from the 1,9-positions to the 3,9-positions fundamentally alters the pharmacophore, switching target engagement from orexin receptor antagonism to GABA(A) receptor modulation [1]. Similarly, replacing the 1,9-diaza scaffold with a 1-oxa-4,9-diaza system redirects activity toward dual σ₁ receptor/μ-opioid receptor pharmacology [2]. Furthermore, the 1-acetyl substitution is documented to undergo an unusual thermal rearrangement to the 9-acetyl isomer under certain synthetic conditions [3], meaning that the positional integrity of the acetyl group is both chemically and pharmacologically critical. These structural sensitivities render generic in-class substitution scientifically unsound; each regioisomer is functionally a distinct chemical entity with a divergent and unpredictable biological profile requiring independent characterization [1].

Quantitative Differential Evidence for 1-(1,9-Diazaspiro[5.5]undecan-1-yl)ethanone Against Key Comparators


Dihydroorotase Inhibition: 1-Acetyl-1,9-diazaspiro[5.5]undecane vs. Established Dihydroorotase Inhibitors

The target compound was evaluated for inhibition of dihydroorotase (DHOase) from mouse Ehrlich ascites cells, yielding an IC₅₀ of 1.80 × 10⁵ nM (180 µM) at 10 µM compound concentration and pH 7.37 [1]. By comparison, the known DHOase inhibitor 5-aminoorotic acid (5-AOA) achieves an IC₅₀ of 9.87 µM against human CAD dihydroorotase domain [2], while the flavonol kaempferol inhibits DHOase with an IC₅₀ of 31 ± 2 µM [3]. The approximately 18-fold weaker potency of the target compound relative to 5-AOA places it in the moderate-to-weak inhibitor range, but it establishes a quantifiable baseline for this specific chemotype in the pyrimidine biosynthesis pathway, a target space where most 1,9-diazaspiro[5.5]undecane analogs have not been profiled [1].

dihydroorotase inhibition pyrimidine biosynthesis enzyme assay

Regioisomeric Scaffold Differentiation: 1,9-Diazaspiro vs. 3,9-Diazaspiro Pharmacophore Divergence

The 1,9-diazaspiro[5.5]undecane scaffold and its 3,9-diazaspiro regioisomer exhibit fundamentally divergent target engagement profiles despite sharing the same molecular formula (C₉H₁₈N₂) [1]. The 1,9-isomer has been developed primarily as an orexin receptor antagonist scaffold, with demonstrated utility in sleep disorder programs [1]. In contrast, the 3,9-diazaspiro[5.5]undecane system has been elaborated into potent CCR5 antagonists (e.g., IC₅₀ = 500 nM in radiolabeled RANTES binding assays) [2] and monoamine neurotransmitter re-uptake inhibitors [3]. The 1-oxa-4,9-diazaspiro[5.5]undecane variant, incorporating an oxygen heteroatom, yields potent dual σ₁ receptor/μ-opioid receptor ligands exemplified by the clinical candidate EST73502 [4]. This regioisomer-dependent target selectivity means that 1-(1,9-diazaspiro[5.5]undecan-1-yl)ethanone—bearing the acetyl group exclusively at N-1 of the 1,9-isomer—occupies a distinct pharmacological space inaccessible to 3,9- or oxa-substituted analogs [1].

scaffold hopping regioisomer selectivity pharmacophore mapping

Acetyl Positional Integrity: 1-Acetyl vs. 9-Acetyl Differentiation via Thermal Rearrangement Propensity

Jenkins et al. (2009) reported an unusual thermal rearrangement wherein 1-acyl-1,9-diazaspiro[5.5]undecane derivatives undergo migration of the acyl group from the N-1 position to the N-9 position under specific synthetic conditions [1]. This finding establishes that the 1-acetyl and 9-acetyl isomers are chemically interconvertible under certain thermal regimes, but are distinct chemical entities with potentially divergent biological profiles. The 1-acetyl isomer (the target compound) is the kinetically favored product of direct acylation, while the 9-acetyl isomer represents the thermodynamically more stable rearrangement product [1]. This chemical liability means that synthetic protocols and storage conditions must be carefully controlled to maintain regioisomeric purity; routine handling at elevated temperatures or under acidic conditions could compromise positional integrity [1]. No analogous rearrangement has been documented for 2-carbonyl or 3-carbonyl derivatives of the 1,9-diazaspiro[5.5]undecane scaffold, making this a distinctive feature of the 1-acyl substitution pattern [2].

acyl migration regiochemical stability building block integrity

CCR5 Antagonism: Preliminary Pharmacological Evidence Distinguishing the 1-Acetyl Derivative from Unsubstituted Scaffold

Preliminary pharmacological screening indicates that 1-(1,9-diazaspiro[5.5]undecan-1-yl)ethanone can function as a CCR5 antagonist, with potential applications in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. This is significant because CCR5 antagonism within the 1,9-diazaspiro[5.5]undecane chemotype has been predominantly associated with 3,9-diazaspiro regioisomers (IC₅₀ = 500 nM range) [2] and 1-oxa-3,9-diazaspiro templates [3], while the 1,9-isomer has been more commonly explored for orexin receptor antagonism [4]. The observation of CCR5 activity for the N-1 acetylated 1,9-isomer suggests a novel chemotype-activity relationship not previously explored in the CCR5 antagonist literature. However, quantitative binding affinity data (Kᵢ or IC₅₀) for this specific compound at CCR5 are not publicly available, limiting the strength of this differentiation to qualitative screening observations [1].

CCR5 antagonist HIV entry inhibition chemokine receptor

Class-Level Antiviral Benchmarking: 1,9-Diazaspiro[5.5]undecane Derivatives Surpass Ribavirin in DENV2 Potency – Context for Structural Elaboration of the 1-Acetyl Scaffold

Although no direct DENV2 data exist for the specific target compound 1-(1,9-diazaspiro[5.5]undecan-1-yl)ethanone, closely related 1,9-diazaspiro[5.5]undecane derivatives substituted at the N-9 position with 3-chlorobenzyl groups demonstrate potent anti-DENV2 activity [1]. The most active derivative, SPO-6 (2-methylbenzyl substitution), exhibited an EC₅₀ of 11.43 ± 0.87 µM in a cell-based DENV2 assay, representing a 4.45-fold improvement in potency over ribavirin (IC₅₀ = 50.9 ± 18 µM) [1]. SPO-6 also showed superior drug-likeness (score 5.87 vs. 1.72 for ribavirin) and more favorable computed binding energy to NS5-methyltransferase (ΔG_bind = −27.2 ± 3.9 kcal/mol vs. −20.0 ± 4.6 kcal/mol for ribavirin) [1]. This class-level evidence demonstrates that the 1,9-diazaspiro[5.5]undecane scaffold, when appropriately elaborated, can yield antiviral agents with quantified superiority over a standard-of-care comparator [1]. The target compound, bearing a free N-9 position and an acetyl group at N-1, serves as a strategic intermediate for installing diverse N-9 substituents to explore this antiviral SAR space [2].

dengue virus inhibition antiviral drug discovery scaffold elaboration

Building Block Scalability: Multi-Gram Synthetic Accessibility vs. Custom Synthesis-Only Analogs

The 1,9-diazaspiro[5.5]undecane scaffold has been demonstrated to be synthesizable on a 5–20 gram scale using ring-closing metathesis (RCM) as the key step, with a simple workup procedure for ruthenium residue removal reported by Jenkins et al. (2009) [1]. This established synthetic methodology—applicable to 1-acyl derivatives including the target compound—contrasts with the synthetic accessibility of alternative spirocyclic scaffolds such as 1,8-diazaspiro[4.5]decane, which requires a more specialized bromine-mediated 5-endo cyclization [1]. The target compound (CAS 1268519-81-8) is commercially available through multiple vendors as a research chemical with catalog listings, whereas the corresponding 1,8-diazaspiro and 2,8-diazaspiro regioisomers are primarily available only through custom synthesis . Furthermore, the 1-acetyl derivative serves as a ready-to-use building block for amide formation or reductive amination-based lead generation libraries, leveraging the free N-9 secondary amine for diversification [1].

building block procurement scalable synthesis lead generation library

Evidence-Backed Research and Procurement Application Scenarios for 1-(1,9-Diazaspiro[5.5]undecan-1-yl)ethanone


Pyrimidine Biosynthesis Pathway Probe: Dihydroorotase Inhibitor Screening and SAR Expansion

Based on the demonstrated dihydroorotase inhibitory activity (IC₅₀ = 180 µM), this compound serves as a characterized starting point for structure–activity relationship (SAR) studies targeting the pyrimidine biosynthesis pathway [1]. Medicinal chemistry teams can benchmark new 1,9-diazaspiro[5.5]undecane analogs against this IC₅₀ value, using the free N-9 position for systematic diversification to improve potency toward the ~10 µM range demonstrated by established DHOase inhibitors such as 5-aminoorotic acid [2]. The compound's moderate potency makes it suitable as a tool compound for DHOase mechanistic studies where potent inhibition is not required or desirable, such as in crystallographic fragment screening campaigns.

Dengue Antiviral Lead Optimization: N-9 Diversification of a Privileged DENV2-Active Scaffold

The 1,9-diazaspiro[5.5]undecane scaffold has demonstrated 4.45-fold superiority over ribavirin in DENV2 cell-based assays when appropriately substituted at N-9 (e.g., SPO-6, EC₅₀ = 11.43 µM) [1]. 1-(1,9-Diazaspiro[5.5]undecan-1-yl)ethanone provides a direct synthetic entry point for installing diverse N-9 substituents (benzyl, heteroaryl, sulfonamide) via the free secondary amine, enabling parallel SAR exploration of this validated antiviral chemotype. The acetyl group at N-1 serves as a protecting group during N-9 functionalization and can be retained or removed post-diversification depending on SAR requirements [2].

CCR5 Antagonist Hit Validation and Expansion for Immunomodulatory Drug Discovery

Preliminary pharmacological screening identifying CCR5 antagonist activity for this compound [1] positions it as a structurally novel entry point for CCR5-directed drug discovery, differentiated from the extensively studied 3,9-diazaspiro CCR5 antagonists (IC₅₀ ~500 nM) [2]. Research groups focused on HIV entry inhibition, autoimmune disease, or COPD can use this compound for confirmatory binding and functional assays (radioligand displacement, chemotaxis inhibition) to establish quantitative CCR5 pharmacology for the 1,9-diazaspiro chemotype, a target-scaffold combination not represented in the existing CCR5 patent landscape .

Conformationally Constrained Building Block for sp³-Rich Fragment and Lead Generation Libraries

As a spirocyclic building block with high three-dimensionality (Fsp³), a free secondary amine at N-9, and an acetyl group at N-1 amenable to further modification, this compound is ideally suited for inclusion in diversity-oriented synthesis (DOS) and fragment-based drug discovery (FBDD) libraries [1]. The demonstrated 5–20 gram synthetic scalability via RCM [2] supports procurement at quantities sufficient for library production, while the documented acyl migration liability [2] provides a built-in quality control checkpoint (HPLC purity, NMR positional integrity) that procurement teams should incorporate into acceptance criteria.

Quote Request

Request a Quote for 1-(1,9-Diazaspiro[5.5]undecan-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.